molecular formula C14H22N6O3 B11199602 Purine-2,6-dione, 1,3,7-trimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-

Purine-2,6-dione, 1,3,7-trimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-

Cat. No.: B11199602
M. Wt: 322.36 g/mol
InChI Key: NOCGKNGPJDQHTB-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C12H17N5O3 This compound is known for its unique structure, which includes a purine core substituted with morpholine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,7-Trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

1,3,7-Trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural difference allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

1,3,7-trimethyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione

InChI

InChI=1S/C14H22N6O3/c1-17-10-11(18(2)14(22)19(3)12(10)21)16-13(17)15-4-5-20-6-8-23-9-7-20/h4-9H2,1-3H3,(H,15,16)

InChI Key

NOCGKNGPJDQHTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCN3CCOCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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